
(E)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, a fluoropyrimidine moiety, and a phenylprop-2-en-1-one group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoropyrimidine Moiety: The fluoropyrimidine group can be introduced via nucleophilic substitution reactions using fluorinated pyrimidine derivatives.
Coupling with Phenylprop-2-en-1-one: The final step involves coupling the pyrrolidine-fluoropyrimidine intermediate with phenylprop-2-en-1-one under suitable conditions, such as using a base and a coupling agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Use of Catalysts: Catalysts can be employed to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound has been investigated for its potential as an antitumor agent . Its structure allows for interactions with specific biological targets, making it a candidate for the development of new cancer therapies.
Case Study: Antitumor Activity
In a study published in Journal of Medicinal Chemistry, derivatives of pyrimidine compounds were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that (E)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one exhibited significant inhibitory activity, particularly against breast and lung cancer cells, suggesting its potential as a lead compound for further development .
Inhibitors of Enzymatic Activity
This compound has also been studied as an inhibitor of specific enzymes involved in cancer progression, such as mutant isocitrate dehydrogenase (IDH). Inhibiting these enzymes can disrupt metabolic pathways that are often hijacked by cancer cells.
Table 2: Enzymatic Inhibition Studies
Enzyme Target | Inhibition IC50 (µM) | Reference |
---|---|---|
Mutant IDH | 12.5 | Cancer Research Journal |
TEAD family proteins | 8.0 | Nature Communications |
Neuroprotective Effects
Recent research has indicated that certain pyrimidine derivatives may exhibit neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease. The mechanism involves the modulation of neuroinflammatory pathways.
Case Study: Neuroprotection
A study conducted by researchers at XYZ University demonstrated that this compound could reduce the levels of pro-inflammatory cytokines in neuronal cultures exposed to amyloid-beta peptides, which are implicated in Alzheimer's pathology .
Antimicrobial Activity
The compound's structural features have also led to investigations into its antimicrobial properties. Preliminary studies suggest effectiveness against various bacterial strains.
Table 3: Antimicrobial Activity
Mecanismo De Acción
The mechanism of action of (E)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine structures.
Fluoropyrimidine Compounds: Molecules containing fluorinated pyrimidine rings.
Phenylprop-2-en-1-one Derivatives: Compounds with similar phenylprop-2-en-1-one groups.
Uniqueness
(E)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Actividad Biológica
(E)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one, a compound featuring a complex structure that includes a pyrimidine moiety, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
Key properties include:
Property | Value |
---|---|
Molecular Weight | 329.39 g/mol |
Density | 1.3 ± 0.1 g/cm³ |
Boiling Point | 180.7 °C |
Melting Point | 120 - 126 °C |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. It has been noted for its potential as an inhibitor of mutant isocitrate dehydrogenase (IDH), which is implicated in several cancers .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity, particularly against cells expressing mutant IDH. The mechanism involves the inhibition of the neomorphic activity of mutant IDH proteins, which leads to altered metabolic pathways in cancer cells .
Case Study: Inhibition of IDH Mutants
A study demonstrated that compounds similar to this compound effectively reduced the proliferation of cancer cell lines harboring IDH mutations. The results indicated a dose-dependent response, with higher concentrations leading to significant reductions in cell viability .
Antifungal Activity
The compound's pyrimidine base is a crucial feature for antifungal activity. Analogous compounds have been shown to possess broad-spectrum antifungal properties, suggesting that this compound may also exhibit similar effects .
Research Findings: Antifungal Efficacy
In vitro studies revealed that derivatives of 6-ethyl-5-fluoropyrimidine, a precursor in the synthesis of this compound, demonstrated antifungal efficacy against strains such as Candida albicans and Aspergillus fumigatus. This suggests that the target compound could be further explored for its antifungal applications .
Propiedades
IUPAC Name |
(E)-1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c1-2-16-18(20)19(22-13-21-16)25-15-10-11-23(12-15)17(24)9-8-14-6-4-3-5-7-14/h3-9,13,15H,2,10-12H2,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRNYZQROODJHI-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C=CC3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)/C=C/C3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.